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Compound of Interest

Compound Name: 2-Ethylcyclohexanol

Cat. No.: B1581418

This guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylcyclohexanol, targeting researchers, scientists, and professionals in drug development.
It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, alongside generalized experimental protocols and a visual
workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Ethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified and assigned NMR data for 2-Ethylcyclohexanol is not readily
available in public spectral databases. Therefore, the following tables present predicted *H and
13C NMR data. These predictions are based on established principles of NMR spectroscopy
and chemical shift correlations.

Table 1: Predicted *H NMR Data for 2-Ethylcyclohexanol
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~3.4-3.8 Multiplet 1H H-1 (CH-OH)

) Cyclohexyl H (H-2, H-
~1.0-2.0 Multiplets 10H
3, H-4, H-5, H-6)

~1.2-1.6 Multiplet 2H -CH2-CHs
~0.8-1.0 Triplet 3H -CH2-CHs
Variable Singlet (broad) 1H -OH

Table 2: Predicted *C NMR Data for 2-Ethylcyclohexanol

Chemical Shift (8) (ppm) Carbon Type Assignment
~70-75 CH C-1 (CH-OH)
~45 - 55 CH C-2

~30-35 CH:z C-6

~25-30 CH2 C-3

~24 - 28 CH:z C-4

~23-27 CH: C-5

~20 - 25 CH: -CH2-CH3
~10-15 CHs -CH2-CHs

Infrared (IR) Spectroscopy

The following data is derived from the gas-phase FTIR spectrum of 2-Ethylcyclohexanol
available in the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for 2-Ethylcyclohexanol
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3640 Medium, Sharp O-H stretch (free hydroxyl)
2930 Strong C-H stretch (alkane)
2860 Strong C-H stretch (alkane)

) C-H bend (methylene and

1450 Medium

methyl)

C-O stretch (secondary
1060 Strong

alcohol)

Mass Spectrometry (MS)

The following data is based on the electron ionization (El) mass spectrum of 2-
Ethylcyclohexanol from the NIST WebBook.[2] The molecular weight of 2-Ethylcyclohexanol
is 128.21 g/mol .

Table 4: Major Mass Spectrometry Peaks for 2-Ethylcyclohexanol

miz Relative Intensity Proposed Fragment

128 Low [M]* (Molecular lon)

110 Moderate [M - H20]*

99 High [M - CzHs]* (alpha-cleavage)
81 High [CeHo]*

71 Moderate [M - CzHs - COJ* or [CsHa1]*
57 Very High (Base Peak) [CaHo]*

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the
spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of 2-Ethylcyclohexanol (5-25 mg for *H, 50-100 mg for 13C)
is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, D20, DMSO-
de) in a clean, dry NMR tube. A small amount of an internal standard, such as
tetramethylsilane (TMS), is added for chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

o Data Acquisition:

o

The NMR tube is placed in the spectrometer's probe.
o The magnetic field is locked onto the deuterium signal of the solvent.
o The magnetic field homogeneity is optimized through a process called shimming.

o For 'H NMR, a series of radiofrequency pulses are applied, and the resulting free
induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged.

o For 13C NMR, a proton-decoupled pulse sequence is commonly used to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128
or more) is typically required due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw FID data is converted into a spectrum using a Fourier transform.
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to
the internal standard. For tH NMR spectra, the peaks are integrated to determine the relative
number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):
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o Sample Preparation: A single drop of liquid 2-Ethylcyclohexanol is placed directly onto the
ATR crystal (e.g., diamond or zinc selenide).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:

o A background spectrum of the clean, empty ATR crystal is recorded to account for
atmospheric and instrumental absorptions.

o The sample is applied to the crystal, and the pressure arm is engaged to ensure good
contact.

o The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1,

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum. The positions of the absorption bands are then identified and correlated with
known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):

o Sample Introduction: A small amount of 2-Ethylcyclohexanol is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or
directly via a heated probe. The sample is vaporized in a high vacuum environment.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the removal of an electron, forming a positively charged
molecular ion ([M]*), which is a radical cation.

o Fragmentation: The high energy of the ionization process causes the molecular ion to be in
an excited state, leading to its fragmentation into smaller, charged radical or cationic
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fragments.

o Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them
based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-Ethylcyclohexanol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1581418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow for 2-Ethylcyclohexanol

Sample: 2-Ethylcyclohexanol
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Caption: Workflow for Spectroscopic Analysis of 2-Ethylcyclohexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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